N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide
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Overview
Description
N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of Benzotriazole Derivative: The initial step involves the synthesis of a benzotriazole derivative through the reaction of 4-methylphenylamine with sodium nitrite and hydrochloric acid, followed by the addition of sodium azide.
Carbamothioylation: The benzotriazole derivative is then reacted with thiophosgene to introduce the carbamothioyl group.
Coupling with Propoxybenzamide: The final step involves coupling the carbamothioylated benzotriazole with 4-propoxybenzamide under specific conditions, such as the presence of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-naphthamide
- 4-methoxy-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-3-nitrobenzamide
Uniqueness
N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide stands out due to its specific propoxybenzamide moiety, which imparts unique chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[[2-(4-methylphenyl)benzotriazol-5-yl]carbamothioyl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c1-3-14-31-20-11-6-17(7-12-20)23(30)26-24(32)25-18-8-13-21-22(15-18)28-29(27-21)19-9-4-16(2)5-10-19/h4-13,15H,3,14H2,1-2H3,(H2,25,26,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMLADDQWGIQLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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